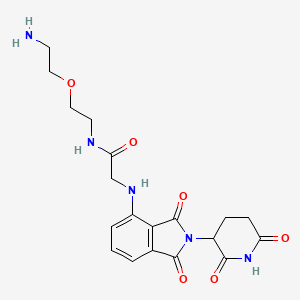
Thp-peg24-thp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
THP-PEG24-THP is a PEG-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It is a heterobifunctional compound, meaning it contains two different functional groups. This compound is primarily used in research and development for targeted protein degradation, a promising approach in drug discovery and therapeutic development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
THP-PEG24-THP is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and tetrahydropyran (THP) groups. The synthesis typically involves the following steps:
Activation of PEG: PEG is activated using a suitable reagent to introduce reactive groups.
Coupling with THP: The activated PEG is then coupled with THP groups under controlled reaction conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated in industrial reactors.
Coupling Reaction: The activated PEG is reacted with THP groups in large-scale reactors, ensuring consistent quality and yield.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
THP-PEG24-THP undergoes various chemical reactions, including:
Substitution Reactions: The THP groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions
Catalysts: Catalysts such as acids or bases are often used to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in targeted protein degradation .
Applications De Recherche Scientifique
THP-PEG24-THP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways.
Industry: Used in the development of new drugs and therapeutic agents
Mécanisme D'action
THP-PEG24-THP functions as a linker in PROTACs, which are designed to degrade specific target proteins. The mechanism involves:
Binding to Target Protein: One end of the PROTAC binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl-PEG24-THP: Another PEG-based linker with similar applications but different functional groups.
PEG-THP: A simpler version with fewer THP groups, used in basic research.
Uniqueness
THP-PEG24-THP is unique due to its specific structure, which allows for efficient and selective degradation of target proteins. Its high purity and stability make it a preferred choice in research and development .
Propriétés
Formule moléculaire |
C59H116O26 |
|---|---|
Poids moléculaire |
1241.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-cyclohexyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C59H116O26/c1-2-6-58(7-3-1)83-56-54-81-52-50-79-48-46-77-44-42-75-40-38-73-36-34-71-32-30-69-28-26-67-24-22-65-20-18-63-16-14-61-12-10-60-11-13-62-15-17-64-19-21-66-23-25-68-27-29-70-31-33-72-35-37-74-39-41-76-43-45-78-47-49-80-51-53-82-55-57-85-59-8-4-5-9-84-59/h58-59H,1-57H2 |
Clé InChI |
OLTNEZOIIZYYEV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B11937482.png)
![1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B11937495.png)
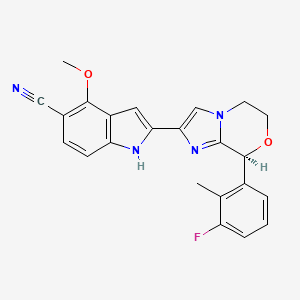
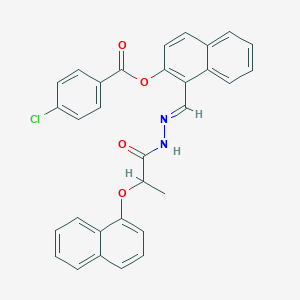
![nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11937527.png)
![6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide](/img/structure/B11937539.png)
![undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11937540.png)
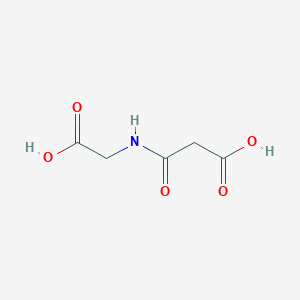
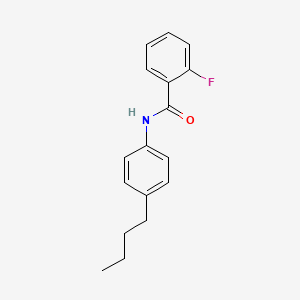
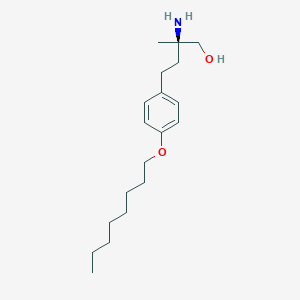
![3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B11937562.png)
![[3-[(4-Methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11937564.png)

